1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate
Description
This compound features a benzofuran core substituted with methoxy groups at positions 4 and 7, a 2-morpholin-4-ium-4-ylethoxy group at position 6, and a 3-phenylpropan-1-ol moiety at position 4. The 2-hydroxy-2-oxoacetate (oxalate) serves as a counterion, enhancing solubility. The morpholinium group contributes to solubility and hydrogen-bonding capacity, while the phenylpropanol moiety may influence lipophilicity and target binding .
Properties
CAS No. |
40680-76-0 |
|---|---|
Molecular Formula |
C27H33NO10 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
1-[4,7-dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C25H31NO6.C2H2O4/c1-28-22-19-10-14-31-23(19)25(29-2)24(32-17-13-26-11-15-30-16-12-26)21(22)20(27)9-8-18-6-4-3-5-7-18;3-1(4)2(5)6/h3-7,10,14,20,27H,8-9,11-13,15-17H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
QPBABLLRUHPDBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OCC[NH+]3CCOCC3)C(CCC4=CC=CC=C4)O.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Analogs
*Calculated based on molecular formulas.
Key Observations:
Substituent Diversity at Position 6: The morpholinium group in the target compound contrasts with diethylamino (neutral) or piperidinium (positively charged) groups in analogs. These variations influence solubility and charge distribution, affecting pharmacokinetics . Quaternary ammonium groups (e.g., morpholinium, piperidinium) enhance water solubility compared to tertiary amines (e.g., diethylamino) .
Position 5 Modifications :
- The 3-phenylpropan-1-ol group in the target compound differs from acetamide, carbamate, or fluorophenyl-containing analogs. This moiety may confer unique steric or electronic interactions with biological targets .
Counterion Effects :
- Oxalate (2-hydroxy-2-oxoacetate) in the target compound and others improves crystallinity and dissolution rates compared to hydrochloride salts .
Physicochemical Properties
- Solubility: Morpholinium and piperidinium derivatives exhibit higher aqueous solubility than neutral analogs (e.g., diethylaminoethoxy compounds) due to ionic character .
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